1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17788927
InChI: InChI=1S/C18H27NO3/c20-15(19-18(16(21)22)4-2-1-3-5-18)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2,(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol

1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC17788927

Molecular Formula: C18H27NO3

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid -

Specification

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
IUPAC Name 1-(adamantane-1-carbonylamino)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C18H27NO3/c20-15(19-18(16(21)22)4-2-1-3-5-18)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2,(H,19,20)(H,21,22)
Standard InChI Key JIJJGDPXVLGLKT-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3

Introduction

1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid is a complex organic compound featuring a unique structural combination of an adamantane-derived carbonyl group attached to an amino group, which is linked to a cyclohexanecarboxylic acid moiety. This compound has garnered interest in medicinal chemistry and proteomics research due to its potential biological activity and structural diversity.

Chemical Reactivity

The chemical reactivity of 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid primarily involves amide bond formation and potential acylation reactions. The presence of the amino group facilitates nucleophilic attacks on electrophilic centers, enabling reactions crucial for synthesizing derivatives with enhanced biological properties or altered pharmacokinetics.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, although specific detailed protocols are not widely documented in the available literature. Generally, such syntheses involve the reaction of adamantane-derived carbonyl compounds with amino-functionalized cyclohexanecarboxylic acids.

Applications and Research

1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid is primarily used in proteomics research and medicinal chemistry. Its unique structure suggests potential interactions with biological targets such as enzymes and receptors, which could influence metabolic pathways. Further studies are needed to fully elucidate these interactions and assess their therapeutic implications.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid, including:

Compound NameMolecular FormulaKey Features
1-Aminocyclohexanecarboxylic AcidC7H13NO2Simple amino acid structure without adamantane moiety
2-(Adamantan-1-ylformamido)acetic AcidC12H17NO3Contains an adamantane structure but lacks cyclohexane ring
2-(Adamantane-1-carbonyl)-3-(phenyl)propanoic AcidC19H23NO3Features phenyl substitution, enhancing lipophilicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator